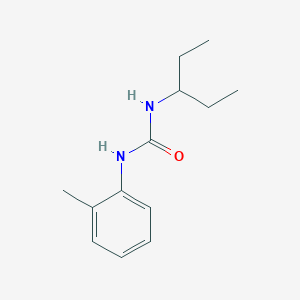![molecular formula C17H28N2O3S B5372578 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol](/img/structure/B5372578.png)
4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol, also known as S-azetidine-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom in the ring.
Wirkmechanismus
The mechanism of action of 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 is still being studied, but it is believed to act as a partial agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is involved in the release of dopamine, a neurotransmitter that is associated with pleasure and reward. By acting as a partial agonist, 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 can modulate the release of dopamine and reduce the reinforcing effects of addictive substances.
Biochemical and Physiological Effects
4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 has been shown to have a number of biochemical and physiological effects. In addition to its effects on the α4β2 nicotinic acetylcholine receptor, 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 has been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function. It has also been shown to increase the release of glutamate in the hippocampus, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 is that it has a high affinity for the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the effects of this receptor on addiction and other behaviors. However, one limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural substances on the body.
Zukünftige Richtungen
There are a number of future directions for research on 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2. One area of interest is in the development of new therapies for addiction and other psychiatric disorders. Another area of interest is in the study of the effects of 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to determine the long-term effects of 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 on the body and to identify any potential side effects.
Conclusion
In conclusion, 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor and has been shown to reduce nicotine self-administration in rats. While there are limitations to its use in lab experiments, there are a number of future directions for research on this compound, including the development of new therapies for addiction and other psychiatric disorders.
Synthesemethoden
4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-aminobutyric acid with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst. This reaction results in the formation of the azetidine ring and the introduction of the dimethylamino and phenylsulfonyl groups.
Wissenschaftliche Forschungsanwendungen
4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications is in the treatment of addiction. Studies have shown that 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 acts as a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in the reward pathway of the brain. This receptor is also implicated in nicotine addiction, and 4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol2 has been shown to reduce nicotine self-administration in rats.
Eigenschaften
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]-4-[(dimethylamino)methyl]azepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-18(2)15-17(20)9-6-11-19(12-10-17)13-14-23(21,22)16-7-4-3-5-8-16/h3-5,7-8,20H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLABDDCKOZUQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(butylthio)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372498.png)
![3-[4-(diethylamino)-2-propoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5372506.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5372511.png)
![1-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5372513.png)
![4-(aminosulfonyl)-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)butanamide](/img/structure/B5372517.png)
![2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5372522.png)
![4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5372538.png)

![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}quinoline](/img/structure/B5372556.png)
![1-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5372560.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5372590.png)
![2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)